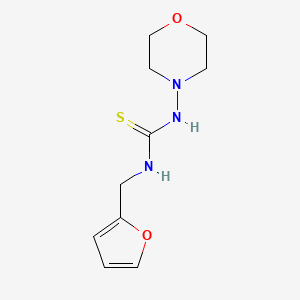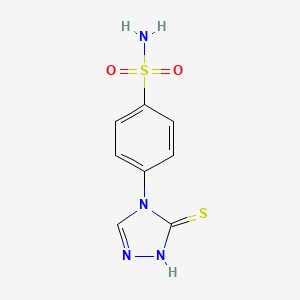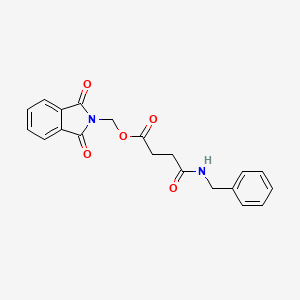
N-(2-furylmethyl)-N'-4-morpholinylthiourea
Übersicht
Beschreibung
N-(2-furylmethyl)-N'-4-morpholinylthiourea, also known as FMTU, is a chemical compound that has been studied for its potential use in scientific research applications. FMTU is a thiourea derivative that has been shown to have various biochemical and physiological effects. We will also explore the current scientific research applications of FMTU and list future directions for its use in research.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-N'-4-morpholinylthiourea is not fully understood, but it is believed to act as a scavenger of reactive oxygen species (ROS). ROS are molecules that can cause oxidative damage to cells and tissues, and N-(2-furylmethyl)-N'-4-morpholinylthiourea is thought to neutralize these harmful molecules. N-(2-furylmethyl)-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory properties, which may contribute to its protective effects.
Biochemical and physiological effects:
N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(2-furylmethyl)-N'-4-morpholinylthiourea has also been shown to decrease lipid peroxidation, which is a marker of oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-N'-4-morpholinylthiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. N-(2-furylmethyl)-N'-4-morpholinylthiourea is also relatively non-toxic, which makes it suitable for use in in vitro and in vivo experiments. However, N-(2-furylmethyl)-N'-4-morpholinylthiourea has some limitations as well. It is not very water-soluble, which can make it difficult to use in certain experiments. N-(2-furylmethyl)-N'-4-morpholinylthiourea also has a short half-life in vivo, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of N-(2-furylmethyl)-N'-4-morpholinylthiourea in scientific research. One area of interest is the use of N-(2-furylmethyl)-N'-4-morpholinylthiourea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to protect against oxidative damage in the brain, which may make it a promising candidate for further study. Another potential future direction is the use of N-(2-furylmethyl)-N'-4-morpholinylthiourea in the treatment of cardiovascular disease. N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to protect against myocardial ischemia-reperfusion injury, and further study may reveal its potential as a therapeutic agent for heart disease. Additionally, N-(2-furylmethyl)-N'-4-morpholinylthiourea may have potential as a chemopreventive agent for cancer, and further study is needed to explore this possibility.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N'-4-morpholinylthiourea has been studied for its potential use in various scientific research applications. One study by R. J. Reiter and colleagues found that N-(2-furylmethyl)-N'-4-morpholinylthiourea was able to protect against oxidative damage in the brain. Another study by A. R. Kulkarni and colleagues found that N-(2-furylmethyl)-N'-4-morpholinylthiourea was able to protect against myocardial ischemia-reperfusion injury in rats. N-(2-furylmethyl)-N'-4-morpholinylthiourea has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c16-10(11-8-9-2-1-5-15-9)12-13-3-6-14-7-4-13/h1-2,5H,3-4,6-8H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWSYWSKJWUKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4698596.png)

![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4698607.png)

![5-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698618.png)
![5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4698635.png)
![4-tert-butyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4698644.png)
![2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4698658.png)
![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4698673.png)

![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)

![N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4698702.png)
